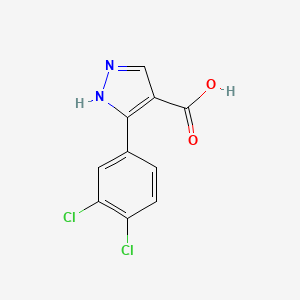

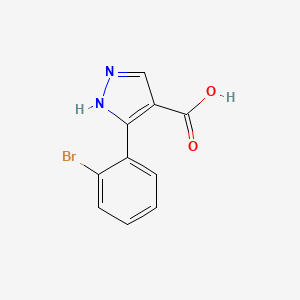

5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

While specific synthesis methods for “5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid” are not available, pyrazolines are generally synthesized through a reaction involving a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride .Applications De Recherche Scientifique

Structural and Spectral Investigations

Research has been conducted on pyrazole derivatives to understand their structural and spectral properties. For instance, the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated the importance of combined experimental and theoretical studies in elucidating the structure and properties of biologically significant pyrazole derivatives. These findings contribute to the broader understanding of pyrazole compounds, including 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid, in medicinal chemistry and material science (Viveka et al., 2016).

Nonlinear Optical Materials

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their potential as nonlinear optical (NLO) materials. This research indicates the utility of pyrazole derivatives in the development of optical limiting applications, suggesting possible applications for this compound in creating materials with desirable optical properties (Chandrakantha et al., 2013).

Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines from a one-pot reaction demonstrates the versatility of pyrazole derivatives in synthetic organic chemistry. Such methodologies highlight the potential of this compound as a precursor in synthesizing complex organic molecules with various applications, ranging from drug discovery to material science (Morabia & Naliapara, 2014).

Safety and Hazards

Orientations Futures

While specific future directions for “5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid” are not available, there is ongoing research into the biological activities of newly synthesized pyrazoline derivatives . These compounds are being explored for their potential in the development of new drugs and drug delivery devices .

Mécanisme D'action

Target of Action

It’s known that pyrazole-bearing compounds have diverse pharmacological effects , suggesting that they may interact with multiple targets.

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common process involving organoboron compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Organoboron compounds can be converted into a broad range of functional groups, affecting various biochemical pathways . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters, such as pinacol boronic esters, can influence their pharmacokinetic properties . These esters are usually bench stable, easy to purify, and often commercially available, which can impact their bioavailability .

Result of Action

It’s known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

It’s known that the stability of organoboron compounds can be affected by air and moisture . Therefore, these environmental factors could potentially influence the action and stability of 5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid.

Propriétés

IUPAC Name |

5-(2-bromophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFOPXRCGJVAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)

![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)

![Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3085150.png)

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085182.png)